9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one
Overview
Description
“9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one” is a complex organic compound that falls under the category of spiro-type host materials . These types of compounds are often used in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) .
Synthesis Analysis
The synthesis of similar spiro-type compounds involves a green synthesis method catalyzed by iodine in ionic liquids . The process involves treating benzene-1,2-diamine with 2-nitrobenzaldehyde in ethanol, and the product is reduced with hydrazine hydrate in the presence of Fe © without separation to give 2-(1H-benzo[d]imidazol-2-yl)aniline . Reactions of this compound with isatins in the presence of iodine in an ionic liquid furnish the final product .
Molecular Structure Analysis
The molecular structure of “9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one” is complex, involving multiple fused rings. The structure was confirmed by 1H and 13C NMR and ESI-HRMS analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds are primarily condensation reactions . The reaction with isatin provides a benzimidazoquinazoline which is part of a spirocyclic indole system .
Physical and Chemical Properties Analysis
The specific physical and chemical properties of “9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one” are not provided in the retrieved papers. However, similar compounds synthesized using iodine in ionic liquids have been reported to have high yields and mild conditions .
Mechanism of Action
The exact mechanism of action of “9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one” is not explicitly mentioned in the retrieved papers. However, similar compounds are often used as host materials in the fabrication of PHOLEDs .
Safety and Hazards
The safety and hazards associated with “9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one” are not explicitly mentioned in the retrieved papers. However, it’s important to note that the synthesis process involves the use of iodine, which is a strong oxidizing agent and can be hazardous .
Future Directions
The future directions for “9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one” and similar compounds could involve their use in the fabrication of efficient PHOLEDs . These compounds, with their high triplet energy, are promising for obtaining high-performance RGB-based PHOLEDs .
Properties
IUPAC Name |
9',10'-dimethylspiro[1H-indole-3,6'-5H-benzimidazolo[1,2-c]quinazoline]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-13-11-19-20(12-14(13)2)27-21(24-19)15-7-3-5-9-17(15)26-23(27)16-8-4-6-10-18(16)25-22(23)28/h3-12,26H,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKSPVKOSUKABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC=C4NC35C6=CC=CC=C6NC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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